molecular formula C8H6ClF3O2 B13931604 2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene

2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene

Cat. No.: B13931604
M. Wt: 226.58 g/mol
InChI Key: CURSMNDNPNFVTR-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O2 It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This process involves the reduction of the compound under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or reduced trifluoromethoxy compounds.

Scientific Research Applications

2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or modify existing ones. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, resulting in the formation of a new substituted benzene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and methoxy groups on the benzene ring, in addition to the trifluoromethoxy group

Properties

Molecular Formula

C8H6ClF3O2

Molecular Weight

226.58 g/mol

IUPAC Name

2-chloro-4-methoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6ClF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3

InChI Key

CURSMNDNPNFVTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)Cl

Origin of Product

United States

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